molecular formula C10H11NO2 B13506764 5-Cyclopropyl-3-methylpyridine-2-carboxylic acid

5-Cyclopropyl-3-methylpyridine-2-carboxylic acid

Cat. No.: B13506764
M. Wt: 177.20 g/mol
InChI Key: VRVXWZXVUJXQAW-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-methylpyridine-2-carboxylic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 3-methylpyridine-2-carboxylic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Cyclopropyl-3-methylpyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine-2-carboxylic acid: A similar compound with a methyl group at the 3-position of the pyridine ring.

    2-Methylpyridine-3-carboxylic acid: Another isomer with the carboxylic acid group at the 3-position.

    5-Methyl-2-pyrazinecarboxylic acid: A related compound with a pyrazine ring instead of pyridine.

Uniqueness

5-Cyclopropyl-3-methylpyridine-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-cyclopropyl-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-6-4-8(7-2-3-7)5-11-9(6)10(12)13/h4-5,7H,2-3H2,1H3,(H,12,13)

InChI Key

VRVXWZXVUJXQAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=O)O)C2CC2

Origin of Product

United States

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